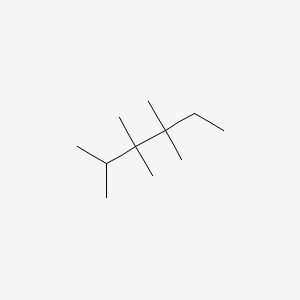
2,3,3,4,4-Pentamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4-Pentamethylhexane is a branched alkane with the molecular formula C11H24. It is one of the many isomers of hexane, characterized by the presence of five methyl groups attached to the main hexane chain. This compound is of interest in organic chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of the corresponding alkenes under high pressure and temperature conditions. This process often uses catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This method involves breaking down larger molecules into smaller, more useful ones, including various isomers of hexane. The process is carried out in large reactors at elevated temperatures and pressures, using zeolite catalysts to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Combustion: Requires an excess of oxygen (O2) and is typically carried out at high temperatures.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,3,3,4,4-pentamethylhexanol, 2,3,3,4,4-pentamethylhexanal, or 2,3,3,4,4-pentamethylhexanoic acid.
Halogenation: Products include various halogenated derivatives such as 2-chloro-3,3,4,4-pentamethylhexane.
Scientific Research Applications
2,3,3,4,4-Pentamethylhexane finds applications in various fields of scientific research:
Chemistry: Used as a reference compound in studies of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,4,4-Pentamethylhexane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. Its molecular structure allows it to fit into hydrophobic pockets of proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4-Pentamethylhexane
- 2,2,3,3,5-Pentamethylhexane
- 2,3,3,4,5-Pentamethylhexane
Uniqueness
2,3,3,4,4-Pentamethylhexane is unique due to the specific arrangement of its methyl groups, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns, making it a valuable compound for comparative studies in organic chemistry.
Properties
CAS No. |
61868-89-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,3,4,4-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8-10(4,5)11(6,7)9(2)3/h9H,8H2,1-7H3 |
InChI Key |
GHRPCKCGHFDDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















